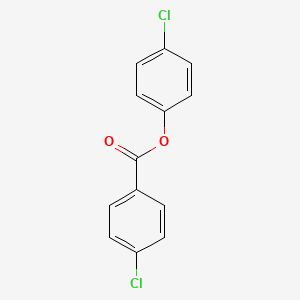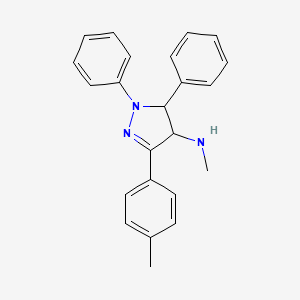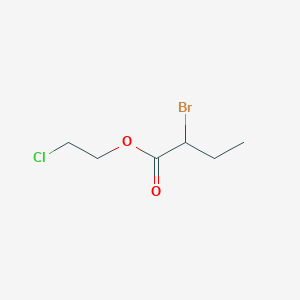![molecular formula C18H11BrCl4N2S2 B14722948 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine CAS No. 6308-37-8](/img/structure/B14722948.png)
5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are essential components of nucleic acids. This particular compound is characterized by the presence of bromine and dichlorophenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common method includes the bromination of a pyrimidine precursor followed by the introduction of dichlorophenylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or dichlorophenyl groups, potentially leading to debromination or dechlorination.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of polar aprotic solvents like DMF and catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s structural features may allow for the design of inhibitors or activators with therapeutic potential.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and dichlorophenyl groups can form specific binding interactions, while the sulfanyl groups may participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
- 5-Bromo-2,4-bis(methylthio)pyrimidine
- 5-Bromo-2-methylpyrimidine
Comparison: Compared to similar compounds, 5-Bromo-4,6-bis{[(2,4-dichlorophenyl)methyl]sulfanyl}pyrimidine is unique due to the presence of both bromine and dichlorophenyl groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The dichlorophenyl groups also enhance the compound’s ability to interact with biological targets, making it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
6308-37-8 |
|---|---|
Fórmula molecular |
C18H11BrCl4N2S2 |
Peso molecular |
541.1 g/mol |
Nombre IUPAC |
5-bromo-4,6-bis[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C18H11BrCl4N2S2/c19-16-17(26-7-10-1-3-12(20)5-14(10)22)24-9-25-18(16)27-8-11-2-4-13(21)6-15(11)23/h1-6,9H,7-8H2 |
Clave InChI |
NFWZRYBROWIQFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CSC2=C(C(=NC=N2)SCC3=C(C=C(C=C3)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


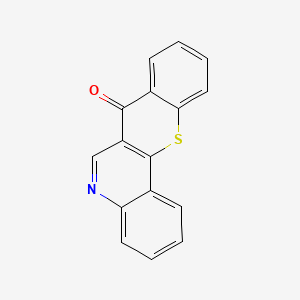
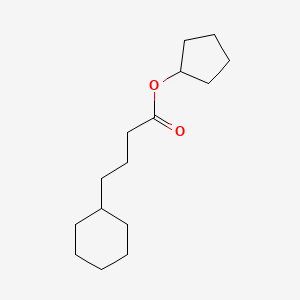
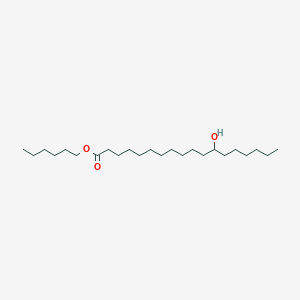
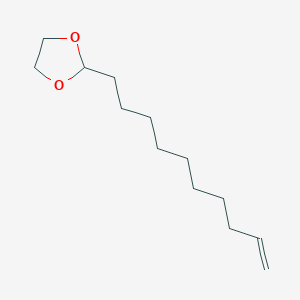
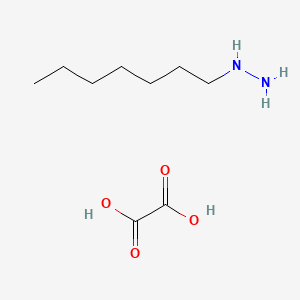
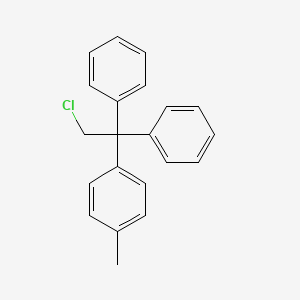
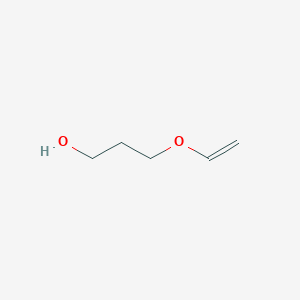
![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
